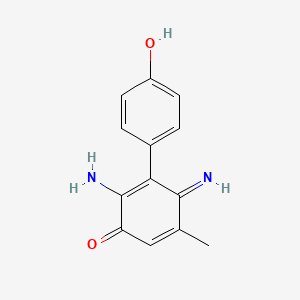
(4E)-2-amino-3-(4-hydroxyphenyl)-4-imino-5-methylcyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4’-Hydroxyphenyl)-3-amino-6-methylbenzoquinoneimine is a chemical compound with significant interest in various scientific fields due to its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Hydroxyphenyl)-3-amino-6-methylbenzoquinoneimine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(4’-Hydroxyphenyl)-3-amino-6-methylbenzoquinoneimine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions often yield hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to a variety of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenyl and benzoquinoneimine compounds .
Aplicaciones Científicas De Investigación
(4’-Hydroxyphenyl)-3-amino-6-methylbenzoquinoneimine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (4’-Hydroxyphenyl)-3-amino-6-methylbenzoquinoneimine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives
- 4-Hydroxybenzoic acid derivatives
- Various substituted quinones and hydroquinones .
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
30749-78-1 |
|---|---|
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
2-amino-3-(4-hydroxyphenyl)-4-imino-5-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C13H12N2O2/c1-7-6-10(17)13(15)11(12(7)14)8-2-4-9(16)5-3-8/h2-6,14,16H,15H2,1H3 |
Clave InChI |
BYGHPYOMCIKWKP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=C(C1=N)C2=CC=C(C=C2)O)N |
SMILES canónico |
CC1=CC(=O)C(=C(C1=N)C2=CC=C(C=C2)O)N |
Sinónimos |
(4'-hydroxyphenyl)-3-amino-6-methylbenzoquinoneimine 5-AHIMC 5-amino-(4-(4-hydroxyphenyl)imino)-2-methyl-2,5-cyclohexadien-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















